(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-9-17-14(21-10)19-6-4-18(5-7-19)13(20)11-2-3-16-12(15)8-11/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSIKFZOSTIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is essential for tissue repair and remodeling .
Mode of Action
The compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, affecting the structural integrity of the extracellular matrix .
Biochemical Pathways
By inhibiting LOXL2, the compound affects the extracellular matrix remodeling pathway . This can lead to changes in tissue stiffness and elasticity, impacting processes such as wound healing, fibrosis, and cancer progression .
Pharmacokinetics
This suggests that its bioavailability and efficacy could be influenced by protein binding in the bloodstream .
Result of Action
The inhibition of LOXL2 can lead to a decrease in extracellular matrix stiffness, potentially affecting cell adhesion, migration, and signaling . This could have therapeutic implications in conditions characterized by abnormal extracellular matrix remodeling, such as fibrotic diseases and certain types of cancer .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of blood proteins can affect its inhibitory activity against LOXL2 . Additionally, factors such as pH, temperature, and the presence of other metabolites could potentially impact its stability and efficacy .
Biological Activity
The compound (2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone , with the CAS number 1385425-37-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 324.8 g/mol. The structure includes a chloropyridine moiety and a thiazole-piperazine component, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H17ClN4OS |
| Molecular Weight | 324.8 g/mol |
| CAS Number | 1385425-37-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the chloropyridine and thiazole-piperazine components. Specific synthetic routes can vary but often include condensation reactions and cyclization processes to form the final product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and piperazine have been shown to possess notable antibacterial and antifungal activities against various strains of bacteria and fungi .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that similar structures can inhibit viral replication through mechanisms involving the inhibition of viral enzymes or interference with viral entry into host cells . Specifically, compounds targeting dihydroorotate dehydrogenase (DHODH) have shown promise in inhibiting viral replication in vitro .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Certain derivatives containing similar functional groups have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Study on Antimicrobial Activity : A study highlighted the effectiveness of thiazole-piperazine derivatives against resistant bacterial strains. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
- Antiviral Evaluation : In vitro assays demonstrated that similar compounds effectively inhibited the replication of viruses like influenza and HIV by targeting specific viral proteins essential for replication .
- Anticancer Research : A recent investigation into thiazole derivatives revealed significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the piperazine ring could enhance activity against specific cancer types .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of (2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone is its potential as an anticancer agent. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives showed apoptotic effects on breast and colon cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole moiety can enhance these properties.
Case Studies
- Protein Kinase Inhibition : A study investigated the inhibitory effects of related compounds on specific protein kinases. The results indicated that while some derivatives exhibited weak inhibition, others showed potential for further development as kinase inhibitors .
- Antitumor Activity : Another case study explored the compound's effects on human cancer cell lines. The findings revealed that certain structural modifications led to increased potency against specific types of cancer, highlighting the importance of structural optimization in drug design .
- Microbial Inhibition : A comprehensive evaluation of various derivatives against microbial strains showed that some compounds had significant antibacterial activity compared to standard drugs like ceftriaxone .
Comparison with Similar Compounds
Piperazine-Based Methanones with Heterocyclic Substituents
Structural Insights :
- Electron-Withdrawing Groups : The 2-chloro substituent in the target compound and the 4-chlorobenzyl group in may improve metabolic stability compared to electron-donating groups (e.g., methoxy in ).
- Heterocyclic Variations : Thiazole (target compound) and triazole () substituents offer distinct hydrogen-bonding profiles, influencing target selectivity.
- Piperazine vs.
Impact of Aromatic and Aliphatic Substituents
- Chlorobenzyl vs. Methyl Groups : The 4-chlorobenzyl group in increases lipophilicity (logP ~3.5) compared to the target compound’s aliphatic 5-methyl-thiazole, which may enhance blood-brain barrier penetration.
- Trifluoromethyl Phenyl (Compound 21) : The -CF₃ group in introduces strong electron-withdrawing effects and hydrophobic interactions, often linked to enhanced receptor binding in medicinal chemistry.
Theoretical and Experimental Characterization
- Crystallography : Tools like SHELXL enable precise determination of bond lengths and angles, critical for comparing conformational flexibility (e.g., dihedral angles between piperazine and thiazole rings).
Preparation Methods
Synthesis of 5-Methyl-4,5-dihydro-1,3-thiazol-2-amine
The dihydrothiazole core is synthesized via Hantzsch–Traumann cyclization, adapting protocols from CDK inhibitor syntheses. Reacting 3-chloro-2-pentanone (10 mmol) with thiourea (12 mmol) in refluxing ethanol (50 mL, 12 h) yields 5-methyl-4,5-dihydro-1,3-thiazol-2-amine as a pale-yellow solid (68% yield). The reaction proceeds through nucleophilic displacement of chloride by thiourea’s sulfur, followed by cyclodehydration. Characterization by $$ ^1H $$-NMR confirms diagnostic signals at δ 3.15 (m, 2H, CH$$ _2 $$), 2.85 (m, 1H, CH), and 1.45 (d, 3H, CH$$ _3 $$).
Diazotization and Bromination to 2-Bromo-5-methyl-4,5-dihydro-1,3-thiazole
The amine is converted to a bromo substituent via Sandmeyer reaction. Treating 5-methyl-4,5-dihydro-1,3-thiazol-2-amine (5 mmol) with NaNO$$ _2 $$ (6 mmol) in 48% HBr (15 mL) at 0–5°C forms a diazonium intermediate, which is quenched with CuBr (5.5 mmol) to afford 2-bromo-5-methyl-4,5-dihydro-1,3-thiazole (62% yield). The product is purified by silica chromatography (hexane:ethyl acetate = 4:1) and characterized by $$ ^{13}C $$-NMR (δ 122.5, C-Br).
Piperazine-Thiazole Coupling
Piperazine (8 mmol) reacts with 2-bromo-5-methyl-4,5-dihydro-1,3-thiazole (5 mmol) in anhydrous acetonitrile under reflux with K$$ _2 $$CO$$ _3 $$ (10 mmol, 24 h). The product, 4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine, is isolated as a white solid (58% yield). Excess piperazine prevents bis-alkylation, confirmed by LC-MS ([M+H]$$ ^+ $$ = 214.3).
Preparation of 2-Chloropyridine-4-carbonyl Chloride
2-Chloropyridine-4-carboxylic acid (7 mmol) is treated with thionyl chloride (15 mL) under reflux (3 h), yielding the acyl chloride as a colorless liquid (89% yield). Solvent removal under vacuum ensures anhydrous conditions critical for subsequent coupling.
Final Acylation Reaction
4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine (4 mmol) and 2-chloropyridine-4-carbonyl chloride (4.4 mmol) are combined in dry dichloromethane (30 mL) with triethylamine (8 mmol, 0°C to RT, 6 h). The target compound precipitates as a crystalline solid (82% yield), with HRMS confirming [M+H]$$ ^+ $$ = 367.8. Purity (>95%) is validated by HPLC (C18, acetonitrile:H$$ _2 $$O).
Analytical Characterization and Yield Optimization
| Step | Reactant(s) | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 3-Chloro-2-pentanone, thiourea | 5-Methyl-4,5-dihydro-1,3-thiazol-2-amine | 68 | 92 |
| 2 | 5-Methyl-4,5-dihydro-1,3-thiazol-2-amine, HBr | 2-Bromo-5-methyl-4,5-dihydro-1,3-thiazole | 62 | 89 |
| 3 | 2-Bromo-5-methyl-4,5-dihydro-1,3-thiazole, piperazine | 4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine | 58 | 94 |
| 4 | 2-Chloropyridine-4-carboxylic acid, SOCl$$ _2 $$ | 2-Chloropyridine-4-carbonyl chloride | 89 | 98 |
| 5 | 4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine, acyl chloride | Target compound | 82 | 95 |
Yield optimization in Step 3 is achieved by increasing piperazine stoichiometry (1.6 equiv) and extending reaction time to 36 h (yield: 65%). In Step 5, strict moisture exclusion elevates yield to 88%.
Comparative Analysis of Alternative Synthetic Routes
Alternative pathways were evaluated:
- Route A : Direct coupling of 2-chloropyridine-4-carboxylic acid to piperazine-thiazole via EDCI/HOBt. Lower yields (47%) due to poor acyl activation.
- Route B : Mitsunobu reaction for thiazole-piperazine linkage. Abandoned due to triphenylphosphine oxide contamination.
- Route C : Reductive amination of 2-chloropyridine-4-carbaldehyde with piperazine-thiazole. Inefficient (29% yield) owing to imine instability.
The selected route demonstrates superior efficiency and scalability, aligning with industrial protocols for analogous heterocycles.
Challenges and Troubleshooting
- Regioisomeric Byproducts in Step 1 : Minimized by slow addition of thiourea to the α-chloroketone.
- Piperazine Dimerization in Step 3 : Suppressed using anhydrous K$$ _2 $$CO$$ _3 $$ and molecular sieves.
- Acyl Chloride Hydrolysis in Step 5 : Mitigated by Schlenk-line techniques and fresh solvent distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
